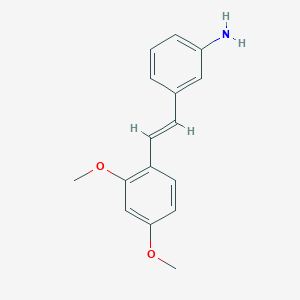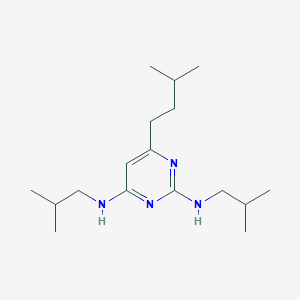![molecular formula C7H7NS2 B10841282 2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)
2,3-Dihydrobenzo[d]thiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzo[d]thiazole-2-thiol is a heterocyclic compound containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzo[d]thiazole-2-thiol typically involves the reaction of o-aminothiophenol with carbon disulfide and an alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the binding of natural signaling molecules and disrupting bacterial communication . This can lead to reduced biofilm formation and virulence .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-dihydrobenzo[d]thiazole-2-thiol include:
- Benzo[d]thiazole-2-thiol
- 2-Phenyl-2,3-dihydrobenzo[d]thiazole
- Thiazole derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows it to interact uniquely with biological targets. Its ability to inhibit quorum sensing selectively in certain bacterial systems makes it a promising candidate for the development of new antimicrobial agents .
Properties
Molecular Formula |
C7H7NS2 |
|---|---|
Molecular Weight |
169.3 g/mol |
IUPAC Name |
2,3-dihydro-1,3-benzothiazole-2-thiol |
InChI |
InChI=1S/C7H7NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4,7-9H |
InChI Key |
PYVUUPVBIDIYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(S2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




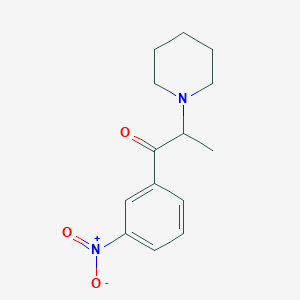
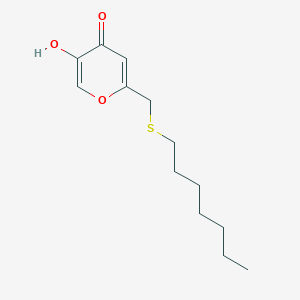
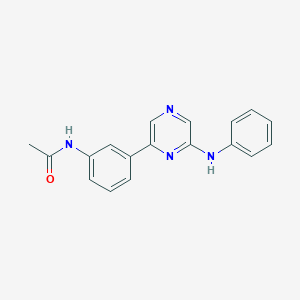
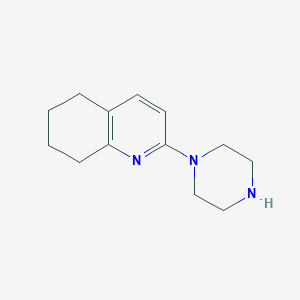

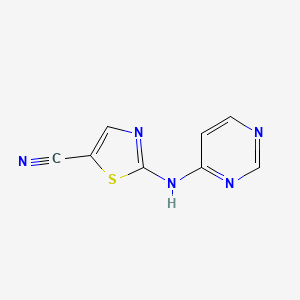


![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)

